1-Chloro-4-phenoxybut-2-yne

Description

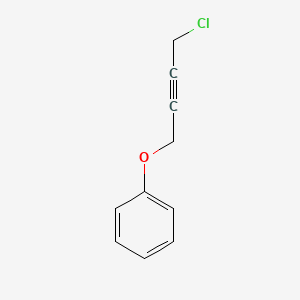

1-Chloro-4-phenoxybut-2-yne is an organochlorine compound featuring a phenoxy group attached to a but-2-yne chain terminated by a chlorine atom. Its molecular formula is C₁₀H₉ClO, with a structure characterized by a rigid alkyne backbone (C≡C) and a polar phenoxy substituent. The compound’s triple bond imparts significant reactivity, making it a candidate for applications in click chemistry (e.g., azide-alkyne cycloaddition) and pharmaceutical intermediates. Its relatively low polarity, due to the absence of electron-donating or withdrawing groups on the phenoxy ring, influences its solubility and interaction with solvents .

Properties

CAS No. |

90797-91-4 |

|---|---|

Molecular Formula |

C10H9ClO |

Molecular Weight |

180.63 g/mol |

IUPAC Name |

4-chlorobut-2-ynoxybenzene |

InChI |

InChI=1S/C10H9ClO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,8-9H2 |

InChI Key |

ZEVUHRJDTWDODR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC#CCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-Chloro-4-phenoxybut-2-yne can be contextualized by comparing it to two analogous compounds: 1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne and 1-Chloro-4-[(prop-2-en-1-yl)oxy]butane. Below is a detailed analysis:

Structural and Molecular Comparison

Key Findings

Functional Group Influence on Reactivity: The triple bond in this compound enables participation in click chemistry (e.g., Huisgen cycloaddition), which is absent in the saturated butane chain of 1-Chloro-4-[(prop-2-en-1-yl)oxy]butane . The latter’s allyl ether group allows for electrophilic additions or polymerizations . The formyl and methoxy substituents in 1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne enhance its polarity, increasing solubility in polar solvents like acetone or DMSO.

Physical Properties: The rigid alkyne backbone of this compound likely reduces its boiling point compared to the flexible, saturated 1-Chloro-4-[(prop-2-en-1-yl)oxy]butane, which has stronger van der Waals interactions . The allyl ether compound’s higher molecular flexibility may contribute to its higher estimated boiling point (215–217°C) relative to the alkyne-containing analogs .

Research Implications

- Synthetic Applications: The triple bond in this compound makes it valuable for modular synthesis (e.g., drug conjugates), while its substituted analog () offers handles for further functionalization.

- Industrial Relevance: The allyl ether compound () may serve as a monomer in polymer chemistry due to its unsaturated bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.